3-chloro-2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

Description

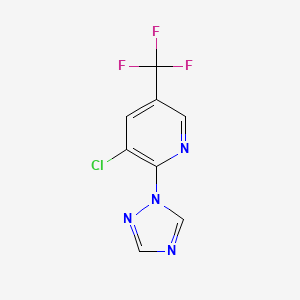

3-Chloro-2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom, a trifluoromethyl group, and a 1,2,4-triazole ring. This structure confers unique electronic and steric properties, making it valuable in agrochemical and pharmaceutical research.

Properties

IUPAC Name |

3-chloro-2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N4/c9-6-1-5(8(10,11)12)2-14-7(6)16-4-13-3-15-16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAIJPDVWWJJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N2C=NC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 1H-1,2,4-triazole under specific conditions, such as the presence of a suitable catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridines or triazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases that involve bacterial or fungal infections.

Industry: It is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-chloro-2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substituents on the pyridine or triazole rings, which modulate physicochemical and biological properties. Key comparisons include:

Table 1: Structural Analogs and Their Properties

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Electronic Effects: The target compound’s direct triazole substitution at C2 contrasts with analogs like 7e and 7f, which feature extended phenyl-ether linkages. Replacement of the triazole with a pyrrolidine (cyclic amine) in introduces basicity, which may enhance water solubility but reduce metabolic stability compared to the triazole-containing target compound .

Impact of Sulfur vs. Oxygen Linkages: The thioether analog in (CAS 1823182-70-2) shows a sulfur atom bridging the triazole and pyridine.

Trifluoromethyl Group Effects :

Physicochemical Properties

- Melting Points: Analogs with rigid substituents (e.g., 7e, 7h) display higher melting points (122–132°C) due to enhanced crystallinity from nitro or cyano groups. In contrast, flexible substituents (e.g., 7g) result in lower melting points (~59°C) .

- Stability : The target compound’s triazole ring may confer better thermal stability compared to analogs with ester or amine groups (e.g., ), which are prone to hydrolysis or oxidation .

Biological Activity

The compound 3-chloro-2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in pharmacology and agriculture.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H5ClF3N3

- Molecular Weight : 227.59 g/mol

- CAS Number : 121644-63-1

This compound contains a triazole ring and a trifluoromethyl group, which are significant for its biological activity.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit notable antifungal properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various pathogenic fungi by disrupting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. A study on pyridine derivatives highlighted that modifications in the pyridine structure could enhance cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like chlorine and trifluoromethyl can significantly affect the compound's interaction with biological targets .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis demonstrated that substituents on the pyridine ring influence the compound's potency against cancer cells. For example:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| 3-Chloro derivative | 2.5 | Effective against A549 lung cancer cells |

| Triazole derivative | 1.8 | Higher potency due to enhanced binding affinity |

These findings suggest that this compound may possess significant anticancer properties worth further investigation.

Insecticidal Activity

In agricultural applications, this compound has been evaluated for its insecticidal properties. Similar triazole compounds have been reported to exhibit effective control over pests such as aphids and mites. The mechanism typically involves interference with the insect's nervous system or metabolic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors in target organisms. For example:

- Antifungal Mechanism : Inhibition of lanosterol demethylase, leading to impaired ergosterol synthesis.

- Anticancer Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins and inhibition of cell proliferation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.